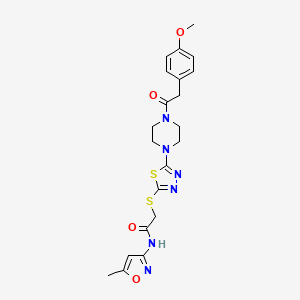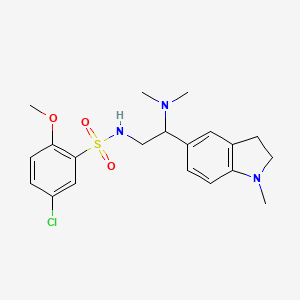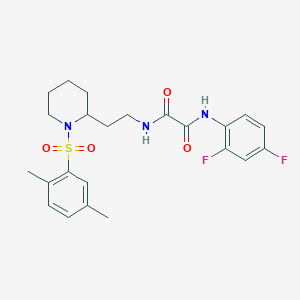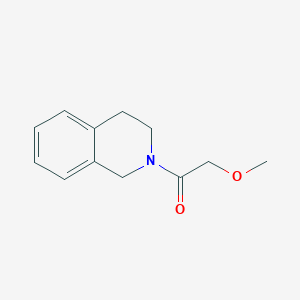![molecular formula C10H10F2N2 B2663566 [1-(difluoromethyl)-1H-indol-3-yl]methanamine CAS No. 1515370-34-9](/img/structure/B2663566.png)
[1-(difluoromethyl)-1H-indol-3-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-(difluoromethyl)-1H-indol-3-yl]methanamine” is a chemical compound with the CAS Number: 1515370-34-9 . It has a molecular weight of 196.2 . The compound is typically stored at temperatures below -10°C and is available in powder form .
Molecular Structure Analysis
The InChI code for “[1-(difluoromethyl)-1H-indol-3-yl]methanamine” is 1S/C10H10F2N2/c11-10(12)14-6-7(5-13)8-3-1-2-4-9(8)14/h1-4,6,10H,5,13H2 . This indicates the molecular structure of the compound.Aplicaciones Científicas De Investigación
Pharmaceutical Development
[1-(difluoromethyl)-1H-indol-3-yl]methanamine: is a valuable compound in pharmaceutical research due to its potential as a building block for drug synthesis. The indole scaffold is known for its presence in many bioactive molecules, which can interact with various biological targets. This compound’s difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .
Cancer Research
Indole derivatives, including [1-(difluoromethyl)-1H-indol-3-yl]methanamine , have shown promise in cancer research. These compounds can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and apoptosis. The difluoromethyl group may improve the compound’s ability to penetrate cell membranes and reach intracellular targets .
Neuropharmacology
In neuropharmacology, [1-(difluoromethyl)-1H-indol-3-yl]methanamine is studied for its potential effects on the central nervous system. Indole derivatives can modulate neurotransmitter systems, making them candidates for treating neurological disorders such as depression, anxiety, and schizophrenia. The difluoromethyl group can enhance the compound’s binding affinity to neurotransmitter receptors .
Fluorine-Containing Compounds in Medicinal Chemistry
Fluorine atoms, including difluoromethyl groups, are often incorporated into medicinal compounds to improve their pharmacokinetic properties[1-(difluoromethyl)-1H-indol-3-yl]methanamine serves as a precursor for synthesizing fluorine-containing drugs, which can exhibit increased potency, selectivity, and metabolic stability .
Radiopharmaceuticals
The incorporation of fluorine-18, a radioactive isotope, into [1-(difluoromethyl)-1H-indol-3-yl]methanamine can create radiopharmaceuticals for positron emission tomography (PET) imaging. These radiolabeled compounds can be used to visualize and quantify biological processes in vivo, aiding in the diagnosis and monitoring of diseases such as cancer and neurological disorders .
Agricultural Chemistry
In agricultural chemistry, indole derivatives like [1-(difluoromethyl)-1H-indol-3-yl]methanamine are explored for their potential as plant growth regulators and pesticides. The difluoromethyl group can enhance the compound’s stability and effectiveness in controlling pests or promoting plant growth .
Material Science
[1-(difluoromethyl)-1H-indol-3-yl]methanamine: can be used in the synthesis of advanced materials, such as polymers and organic electronics. The unique properties of the difluoromethyl group can improve the thermal stability, electrical conductivity, and overall performance of these materials .
Chemical Biology
In chemical biology, [1-(difluoromethyl)-1H-indol-3-yl]methanamine is utilized as a probe to study biological systems. The compound’s ability to interact with various biomolecules makes it a useful tool for investigating cellular processes and identifying potential therapeutic targets .
Late-stage difluoromethylation: concepts, developments and perspective A brief review of the biological potential of indole derivatives [1-(difluoromethyl)-1H-indol-3-yl]methanamine | 1515370-34-9](https://www.sigmaaldrich.com/US/en/product/enamine/ena580348738?context=bbe)
Propiedades
IUPAC Name |
[1-(difluoromethyl)indol-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2/c11-10(12)14-6-7(5-13)8-3-1-2-4-9(8)14/h1-4,6,10H,5,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIIBMUNLKVFGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C(F)F)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(difluoromethyl)-1H-indol-3-yl]methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2663490.png)
![Tert-butyl N-methyl-N-[2-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]ethyl]carbamate](/img/structure/B2663491.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2663495.png)

![N-[2-Methyl-3-(3-methylpyrazol-1-yl)propyl]prop-2-enamide](/img/structure/B2663497.png)

![2-[cyano(4-fluoro-3-nitrophenyl)amino]-N,N-diethylacetamide](/img/structure/B2663499.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2663501.png)

